3-[(2-Aminoacetyl)amino]benzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Aminoacetyl)amino]benzamide;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminoacetyl group attached to a benzamide core, with a hydrochloride salt form that enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoacetyl)amino]benzamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzamide, which undergoes reduction to form 3-aminobenzamide.
Formation of the Aminoacetyl Group: The 3-aminobenzamide is then reacted with glycine or its derivatives to introduce the aminoacetyl group.
Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which improves its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoacetyl)amino]benzamide;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-[(2-Aminoacetyl)amino]benzamide;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2-Aminoacetyl)amino]benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can modulate various biochemical pathways, leading to therapeutic effects in certain medical conditions .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzamide: Shares the benzamide core but lacks the aminoacetyl group, resulting in different chemical properties and biological activities.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of the aminoacetyl group, leading to variations in reactivity and applications.
3-Acetoxy-2-methylbenzamide:
Uniqueness
3-[(2-Aminoacetyl)amino]benzamide;hydrochloride is unique due to the presence of the aminoacetyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and potential for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-[(2-aminoacetyl)amino]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14;/h1-4H,5,10H2,(H2,11,14)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVMPVBGGAWBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.